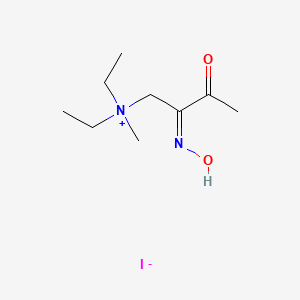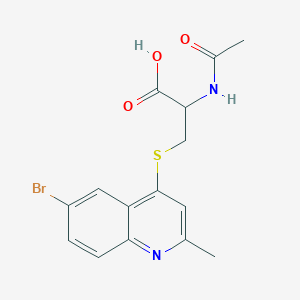
2-Acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid is a complex organic compound that features a quinoline ring substituted with a bromine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid typically involves multiple steps One common approach starts with the bromination of 2-methylquinoline to introduce the bromine atom at the 6-position This is followed by the acylation of the amino group to form the acetamido derivative
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and acylation steps, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-brominated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological systems due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives are known to be effective.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline ring system is known to intercalate with DNA, which could lead to potential applications in cancer therapy. Additionally, the sulfanyl group may interact with thiol-containing proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-3-(6-chloro-2-methylquinolin-4-yl)sulfanylpropanoic acid
- 2-Acetamido-3-(6-fluoro-2-methylquinolin-4-yl)sulfanylpropanoic acid
- 2-Acetamido-3-(6-iodo-2-methylquinolin-4-yl)sulfanylpropanoic acid
Uniqueness
2-Acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can lead to distinct biological activities and chemical reactivity compared to its chloro, fluoro, and iodo analogs.
Properties
CAS No. |
1008672-85-2 |
|---|---|
Molecular Formula |
C15H15BrN2O3S |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
2-acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C15H15BrN2O3S/c1-8-5-14(11-6-10(16)3-4-12(11)17-8)22-7-13(15(20)21)18-9(2)19/h3-6,13H,7H2,1-2H3,(H,18,19)(H,20,21) |
InChI Key |
LAJAYRAKHFWSGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)SCC(C(=O)O)NC(=O)C |
solubility |
57.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14149048.png)

![1-[5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-2-fluorophenyl]-1H-imidazole](/img/structure/B14149056.png)
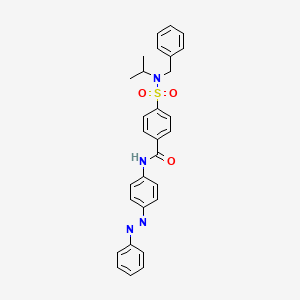

![2-[(2-chloro-7H-purin-6-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B14149076.png)
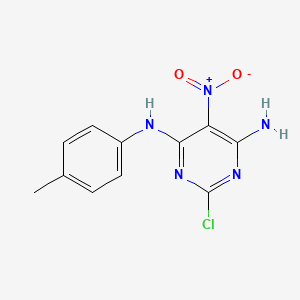
![1-[(2-Chlorobenzoyl)amino]-3-methylthiourea](/img/structure/B14149080.png)
![5-[3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B14149083.png)
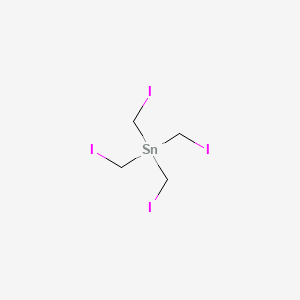
![2-{(E)-[(3-cyclohexyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B14149099.png)
![5-bromo-N-[3-(butanoylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B14149114.png)
